molecular formula C31H32N2O6 B14778465 Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate

Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate

Cat. No.: B14778465
M. Wt: 528.6 g/mol
InChI Key: NHEGGHUEJVVAIV-UHFFFAOYSA-N
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Description

Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is a synthetic organic compound primarily used as a building block in peptide and small-molecule synthesis. Its structure features:

  • A piperidine ring substituted at the 1-position with a benzyloxycarbonyl (Cbz) group.
  • A propanoyloxy linker at the 2-position of the piperidine, connected to an Fmoc-protected amino group ((9H-fluoren-9-yl)methoxycarbonyl, Fmoc).
  • The Fmoc group provides temporary protection for the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .

This compound is structurally tailored to introduce both piperidine and Fmoc-protected amino functionalities into target molecules, making it valuable for drug discovery and bioconjugation applications.

Properties

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]piperidine-1-carboxylate

InChI

InChI=1S/C31H32N2O6/c1-21(29(34)39-28-17-9-10-18-33(28)31(36)38-19-22-11-3-2-4-12-22)32-30(35)37-20-27-25-15-7-5-13-23(25)24-14-6-8-16-26(24)27/h2-8,11-16,21,27-28H,9-10,17-20H2,1H3,(H,32,35)

InChI Key

NHEGGHUEJVVAIV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCN1C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate typically involves multiple steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction.

    Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Final coupling: The protected amine is coupled with the piperidine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and amines are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted piperidine and benzyl derivatives.

Scientific Research Applications

Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is widely used in scientific research:

    Chemistry: It is used in peptide synthesis as a protecting group for amines.

    Biology: The compound is used in the synthesis of biologically active peptides and proteins.

    Medicine: It is involved in the development of peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild conditions, allowing for the continuation of the synthesis.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally analogous derivatives, focusing on molecular features, stability, and applications.

Fmoc-Protected Piperidine/Piperazine Derivatives
Compound Name Key Features Molecular Weight (g/mol) Applications Reference
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate Piperidine ring, Fmoc-amino-propanoyloxy linker, benzyl ester ~495 (estimated) Peptide synthesis, SPPS -
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring, acetic acid substituent, Fmoc protection 368.41 Linker for bioconjugation
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid Piperidine-2-carboxylic acid, Fmoc protection 351.40 Chiral building blocks
rac-(2R,3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid Trifluoromethyl-substituted piperidine, Fmoc protection 419.40 Fluorinated drug candidates

Key Differences :

  • Ring Substituents: The target compound’s propanoyloxy linker distinguishes it from simpler Fmoc-piperidine carboxylic acids (e.g., ), offering flexibility for further functionalization.
  • Stability : Piperazine derivatives (e.g., ) exhibit higher polarity and solubility in aqueous media compared to piperidine-based analogs.
  • Functionality : Trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability, whereas the target compound’s benzyl ester aids in solubility modulation.
Benzyl Ester-Containing Analogues
Compound Name Key Features Molecular Weight (g/mol) Applications Reference
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl substituent, no Fmoc group 265.30 Intermediate in drug synthesis
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate Dual ester groups, ethyl substituent 279.33 Prodrug development

Key Differences :

  • Protection Strategy: The target compound’s Fmoc group allows orthogonal deprotection, unlike non-Fmoc benzyl esters (e.g., ).
  • Linker Flexibility: The propanoyloxy spacer in the target compound provides a longer tether for conjugation compared to hydroxymethyl or ethyl substituents.
Amino Acid Derivatives with Fmoc Protection
Compound Name Key Features Molecular Weight (g/mol) Applications Reference
Fmoc-D-Asp(OPP)-OH [(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-((2-phenylpropan-2-yl)oxy)butanoic acid] Aspartic acid derivative, OPP ester 473.53 Peptide side-chain modification
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpent-4-enoic acid Unsaturated side chain, benzyl substituent 423.48 Non-natural amino acid synthesis

Key Differences :

  • Backbone Structure: The target compound’s piperidine core contrasts with amino acid backbones (e.g., ), enabling non-peptidic scaffold design.
  • Ester vs. Carboxylic Acid : The benzyl ester in the target compound enhances cell permeability compared to free carboxylic acids (e.g., ).

Biological Activity

Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H30N2O5C_{26}H_{30}N_{2}O_{5}, with a molecular weight of approximately 426.46 g/mol. It features a benzyl group, a piperidine ring, and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and other physiological processes.

Biological Activity

Antiviral Activity:
Research indicates that derivatives related to this compound exhibit antiviral properties. For instance, compounds containing the fluorenylmethoxycarbonyl group have shown effectiveness against viral entry mechanisms, particularly in the context of Ebola virus models. These compounds demonstrated significant reductions in viral load at micromolar concentrations, suggesting potential therapeutic applications in antiviral drug development .

Enzyme Inhibition:
The compound's structural features allow it to inhibit human monoamine oxidases (hMAOs), particularly hMAO-B. Inhibition studies have shown that certain derivatives can achieve IC50 values in the low micromolar range, indicating strong inhibitory effects on enzyme activity. For example, some related compounds have been reported with IC50 values as low as 0.067 μM for hMAO-B .

Case Studies

  • Ebola Virus Research:
    A study evaluated several fluorenyl derivatives for their efficacy against the Ebola virus. The results indicated that compounds similar to this compound showed promising antiviral activity with EC50 values ranging from 0.16 to 0.37 μM .
  • Monoamine Oxidase Inhibition:
    Another study focused on the inhibitory action of benzyloxy-substituted chalcones against human MAOs. The findings revealed that certain derivatives exhibited significant selectivity and potency against hMAO-B, which is crucial for treating neurological disorders .

Data Summary

Activity Target IC50/EC50 Value Reference
Antiviral ActivityEbola Virus0.16 - 0.37 μM
hMAO-B InhibitionHuman Monoamine Oxidase B0.067 μM

Q & A

Basic Question: What are the common synthetic routes for preparing Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves coupling the piperidine derivative with activated esters or chloroformates. For example:

  • React 4-oxo-2-substituted piperidine with benzyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to form the carboxylate ester .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Question: How can reaction conditions be optimized to prevent racemization during the synthesis of chiral intermediates?

Methodological Answer:
Racemization risks arise during nucleophilic substitutions or esterifications. Mitigation strategies include:

  • Low-temperature reactions (e.g., -10°C to 0°C) to reduce kinetic energy and suppress epimerization .
  • Use of non-polar solvents (e.g., dichloromethane) to minimize proton exchange.
  • Chiral HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) to track enantiomeric excess during synthesis .

Basic Question: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50). Monitor fractions via TLC (Rf ~0.3 in 50% ethyl acetate) .
  • Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization. Filter under reduced pressure .

Advanced Question: How can X-ray crystallography confirm the stereochemical configuration of this compound?

Methodological Answer:

  • Grow single crystals via slow evaporation in ethanol/water (1:1) at 4°C.
  • Analyze using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Compare bond angles and torsion angles with reported structures (e.g., Ertan et al. used this method for related fluorenyl derivatives) .
  • Validate using software (e.g., SHELX) to refine the structure and calculate R-factors (<0.05 for high confidence) .

Safety Question: What are the acute toxicity hazards, and how should researchers handle exposure risks?

Methodological Answer:

  • Hazard Classification : Acute toxicity Category 4 (oral, dermal, inhalation) .
  • Handling Protocol :
    • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
    • In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Question: How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
  • Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via:
    • HPLC (C18 column, 220 nm detection) to quantify remaining intact compound.
    • NMR (1H, 400 MHz) to identify hydrolysis products (e.g., free piperidine or fluorenylmethanol) .

Basic Question: What spectroscopic methods confirm the compound’s structural identity?

Methodological Answer:

  • 1H/13C NMR : Key signals include the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and piperidine CH2 groups (δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and urethane N-H stretch (~3350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) to observe [M+H]+ ion (e.g., m/z 550.3 for C32H32N2O7) .

Advanced Question: How can researchers design stability studies for long-term storage?

Methodological Answer:

  • Accelerated Aging : Store at 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Analytical Endpoints :
    • HPLC Purity : Track degradation products (e.g., hydrolysis of the ester or Fmoc group).
    • Karl Fischer Titration : Monitor moisture uptake in lyophilized samples.
    • DSC/TGA : Assess thermal stability (decomposition onset >150°C expected) .

Basic Question: What are the critical steps for safe waste disposal of this compound?

Methodological Answer:

  • Neutralization : Treat with 10% aqueous sodium hydroxide to hydrolyze reactive groups.
  • Solid Waste : Incinerate in a licensed facility (high-temperature oxidation >800°C).
  • Liquid Waste : Collect in approved containers for hazardous organic waste disposal .

Advanced Question: How to resolve discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Controlled Replicates : Repeat synthesis (n=3) under identical conditions (temperature, solvent purity, stirring rate).
  • Variable Analysis :
    • Check moisture content in reagents (e.g., anhydrous dichloromethane vs. wet solvent).
    • Optimize stoichiometry (e.g., 1.2 equiv. benzyl chloroformate to ensure complete reaction).
    • Compare purification methods (e.g., flash chromatography vs. centrifugal partition chromatography) .

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